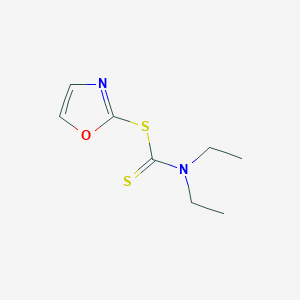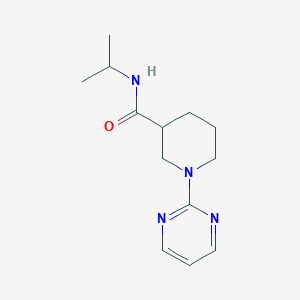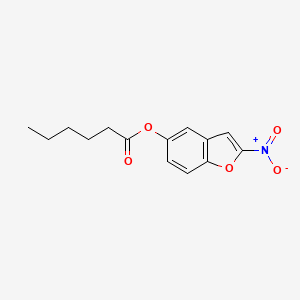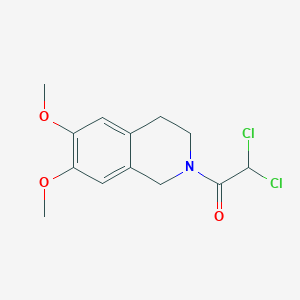
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dihydroxy derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a catalyst in asymmetric synthesis.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties, as well as its potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
類似化合物との比較
Similar Compounds
(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol: Unique due to its specific stereochemistry and biological activity.
Thietanose Nucleosides: Similar in structure but differ in their antiviral activity and toxicity profiles.
Oxetanocin A Analogs: Share some structural features but have different binding modes and biological effects.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which significantly influences its biological activity and chemical properties. This compound’s ability to act as a chiral building block and its potential therapeutic applications make it a valuable molecule in scientific research and industry .
特性
分子式 |
C7H15NO4 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
(2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-4(10)7(12)6(8)5(11)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5-,6-,7-/m1/s1 |
InChIキー |
RVHKEUIYGMIGOM-DBRKOABJSA-N |
異性体SMILES |
CN1C[C@H]([C@H]([C@H]1[C@@H](CO)O)O)O |
正規SMILES |
CN1CC(C(C1C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)


![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)

![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)




![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)

